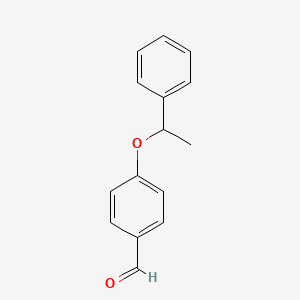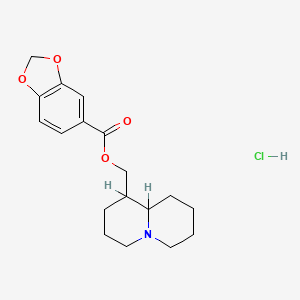![molecular formula C13H18ClNO3 B4158175 (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) furan-2-carboxylate;hydrochloride](/img/structure/B4158175.png)
(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) furan-2-carboxylate;hydrochloride
Vue d'ensemble
Description
8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-furoate hydrochloride is a chemical compound with a complex bicyclic structure. It is known for its unique properties and potential applications in various scientific fields. The compound is characterized by its molecular formula C12H16ClNO2 and is often used in research due to its interesting chemical behavior and potential biological activities.
Méthodes De Préparation
The synthesis of (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) furan-2-carboxylate;hydrochloride typically involves the construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a common structure in tropane alkaloids. One common synthetic route involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-furoate hydrochloride undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-furoate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) furan-2-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-furoate hydrochloride can be compared with other similar compounds, such as:
8-Methyl-8-azabicyclo[3.2.1]oct-3-yl acetate: This compound has a similar bicyclic structure but with an acetate group instead of a furoate group.
8-Methyl-8-azabicyclo[3.2.1]oct-3-yl atropate:
Benzeneacetic acid, α-methylene-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester: This compound has a benzeneacetic acid ester group, which also affects its chemical behavior and uses.
The uniqueness of (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) furan-2-carboxylate;hydrochloride lies in its specific functional groups and the resulting chemical and biological properties.
Propriétés
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) furan-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-14-9-4-5-10(14)8-11(7-9)17-13(15)12-3-2-6-16-12;/h2-3,6,9-11H,4-5,7-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGWZISUAQILQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C3=CC=CO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B4158097.png)
![4-{2-[(4-chlorophenyl)thio]ethoxy}-3-methoxybenzaldehyde](/img/structure/B4158103.png)

![4-[2-(2-Butan-2-ylphenoxy)ethoxy]benzaldehyde](/img/structure/B4158120.png)
![N,5-dimethyl-N-[[2-(2-methylpropoxy)phenyl]methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4158130.png)
![1-[3-(2-Butan-2-ylphenoxy)propyl]indole-3-carbaldehyde](/img/structure/B4158138.png)
![4-[3-(2,4-dimethylphenoxy)propoxy]benzaldehyde](/img/structure/B4158141.png)
![4-[3-(4-chloro-3,5-dimethylphenoxy)propoxy]benzaldehyde](/img/structure/B4158154.png)
![3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B4158157.png)
![4-[2-(4-tert-butylphenoxy)ethoxy]-3-chlorobenzaldehyde](/img/structure/B4158170.png)
![5-[1-(3-chloro-4-methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4158174.png)
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-ethoxybenzoate;hydrochloride](/img/structure/B4158176.png)


